(E)-4-[2-[3-Hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid
(E)-4-[2-[3-Hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid
Brand Name:
Vulcanchem
CAS No.:
142386-69-4
VCID:
VC0136780
InChI:
InChI=1S/C38H58O12/c1-21-13-12-14-29(45-9)36(49-37(44)30(46-10)19-22(2)18-24(4)34(42)23(3)17-21)26(6)35(43)27(7)38(47-11)20-31(25(5)28(8)50-38)48-33(41)16-15-32(39)40/h12-16,18-19,23-29,31,34-36,42-43H,17,20H2,1-11H3,(H,39,40)/b14-12-,16-15+,21-13+,22-18+,30-19+
SMILES:
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)OC)O)OC)C
Molecular Formula:
C38H58O12
Molecular Weight:
706.9 g/mol
(E)-4-[2-[3-Hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid
CAS No.: 142386-69-4
Main Products
VCID: VC0136780
Molecular Formula: C38H58O12
Molecular Weight: 706.9 g/mol
CAS No. | 142386-69-4 |
---|---|
Product Name | (E)-4-[2-[3-Hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid |
Molecular Formula | C38H58O12 |
Molecular Weight | 706.9 g/mol |
IUPAC Name | (E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid |
Standard InChI | InChI=1S/C38H58O12/c1-21-13-12-14-29(45-9)36(49-37(44)30(46-10)19-22(2)18-24(4)34(42)23(3)17-21)26(6)35(43)27(7)38(47-11)20-31(25(5)28(8)50-38)48-33(41)16-15-32(39)40/h12-16,18-19,23-29,31,34-36,42-43H,17,20H2,1-11H3,(H,39,40)/b14-12-,16-15+,21-13+,22-18+,30-19+ |
Standard InChIKey | ZWMTYHCJEIXKOA-CBKDKCMTSA-N |
Isomeric SMILES | CC1C/C(=C/C=C\C(C(OC(=O)/C(=C\C(=C\C(C1O)C)\C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)/C=C/C(=O)O)OC)O)OC)/C |
SMILES | CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)OC)O)OC)C |
Canonical SMILES | CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)OC)O)OC)C |
Synonyms | PD 118576-A3 PD-118,576-A3 |
PubChem Compound | 6438750 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume